REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1[C:25]2[NH:26][C:5](=[CH:6][C:7]3[NH:11][C:10]([CH:12]=[C:13]4[N:17]=[C:16]([CH:18]=[C:19]5[N:23]=[C:22]([CH:24]=2)[C:21]([CH3:27])=[C:20]5[CH2:28][CH2:29][C:30]([O:32]C)=[O:31])[C:15]([CH2:34][CH2:35][C:36]([O:38]C)=[O:37])=[C:14]4[CH3:40])=[C:9]([CH3:41])[C:8]=3[CH2:42][CH3:43])[C:4]=1[CH3:44]>[OH-].[NH4+]>[CH3:1][CH2:2][C:3]1[C:25]2[NH:26][C:5](=[CH:6][C:7]3[NH:11][C:10]([CH:12]=[C:13]4[N:17]=[C:16]([CH:18]=[C:19]5[N:23]=[C:22]([CH:24]=2)[C:21]([CH3:27])=[C:20]5[CH2:28][CH2:29][C:30]([OH:32])=[O:31])[C:15]([CH2:34][CH2:35][C:36]([OH:38])=[O:37])=[C:14]4[CH3:40])=[C:9]([CH3:41])[C:8]=3[CH2:42][CH3:43])[C:4]=1[CH3:44] |f:1.2|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |